molecular formula C22H20N2O2S B2938534 10-phenyl-7-[(E)-2-phenylethenyl]-4-thia-6,10-diazatricyclo[6.3.0.0^{2,6}]undecane-9,11-dione CAS No. 321392-11-4

10-phenyl-7-[(E)-2-phenylethenyl]-4-thia-6,10-diazatricyclo[6.3.0.0^{2,6}]undecane-9,11-dione

Cat. No.: B2938534
CAS No.: 321392-11-4
M. Wt: 376.47
InChI Key: MBXWDSGZEQLRNI-VAWYXSNFSA-N
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Description

This compound features a tricyclic core (tricyclo[6.3.0.0²,⁶]undecane) with a sulfur atom at position 4 and two nitrogen atoms at positions 6 and 10. The substituents include a phenyl group at position 10 and an (E)-2-phenylethenyl group at position 5.

Properties

IUPAC Name

10-phenyl-7-[(E)-2-phenylethenyl]-4-thia-6,10-diazatricyclo[6.3.0.02,6]undecane-9,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c25-21-19-17(12-11-15-7-3-1-4-8-15)23-14-27-13-18(23)20(19)22(26)24(21)16-9-5-2-6-10-16/h1-12,17-20H,13-14H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXWDSGZEQLRNI-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(C(N2CS1)C=CC4=CC=CC=C4)C(=O)N(C3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2C3C(C(N2CS1)/C=C/C4=CC=CC=C4)C(=O)N(C3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Heteroatom Variations

Table 1: Core Structural Features
Compound Name Molecular Framework Heteroatoms Key Substituents Reference
Target Compound Tricyclo[6.3.0.0²,⁶]undecane 1 S, 2 N 10-phenyl, 7-(E)-phenylethenyl
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro[4.5]decane 1 O, 1 N 4-Dimethylamino-phenyl, 6-R-benzothiazol
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine Phenothiazine 1 S, 1 N 4-Nitrophenyl ethynyl
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one Tetracyclo[9.2.1.0²,¹⁰.0⁴,⁸] 2 S, 1 N 4-Methoxyphenyl

Key Observations :

  • The target compound’s tricyclic framework distinguishes it from spiro (e.g., ) or tetracyclic systems (e.g., ).

Substituent Effects on Electronic and Steric Properties

  • Target Compound : The (E)-phenylethenyl group introduces rigidity and conjugation, which may influence UV-Vis absorption (similar to benzothiazol derivatives in ). The phenyl group at position 10 contributes steric bulk.
  • Phenothiazine Derivative : The 4-nitrophenyl ethynyl group is strongly electron-withdrawing, likely reducing HOMO-LUMO gaps compared to the target compound’s ethenyl substituent.
  • Methoxyphenyl Substituent : The electron-donating methoxy group could stabilize charge-transfer interactions, contrasting with the target compound’s neutral phenyl groups.

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